Methylfelbamate
Overview
Description
Felbamate is an anticonvulsant drug used in the treatment of epilepsy . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox–Gastaut syndrome in children .
Molecular Structure Analysis
Felbamate has the chemical formula C11H14N2O4 . It is related to the sedative meprobamate, but it does not have sedative qualities .
Physical And Chemical Properties Analysis
Felbamate is minimally water soluble, but readily lipid soluble . It has an excellent bioavailability of greater than 90% after oral administration .
Scientific Research Applications
Felbamate has dual actions on both excitatory (N-methyl-D-aspartate, NMDA) and inhibitory (γ-aminobutyric acid, GABA) brain mechanisms, which may account for its broad-spectrum anticonvulsant activity and distinctive clinical efficacy and safety profile (Rho, Donevan, & Rogawski, 1994).
Felbamate shows low interaction potential with Ca2+ channel modulators and methylxanthines, differentiating it from conventional antiepileptic drugs (Gasior et al., 1998).
The drug exhibits use-dependent inhibition of NMDA currents, which is stronger with higher NMDA concentration and longer NMDA exposure, indicating its effectiveness in inhibiting seizure discharges while preserving normal neuronal firings (Kuo et al., 2004).
Felbamate is neuroprotective in models of hypoxia-ischemia, suggesting its potential in reducing cerebral infarction and preventing delayed neuronal necrosis in certain conditions (Wasterlain et al., 1993); (Wasterlain et al., 1996).
Felbamate's interaction with NMDA receptors, particularly the NR1-2B subtype, is thought to contribute to its unique clinical profile as an anticonvulsant (Kleckner et al., 1999).
The drug also impacts neurotransmission mediated by both glycine/NMDA and AMPA/kainate receptor complex, further explaining its anticonvulsant properties (De Sarro et al., 1994).
Felbamate has a modulatory effect on the strychnine-insensitive glycine receptor, which may be relevant to its anticonvulsant mechanism (White et al., 1995).
properties
IUPAC Name |
(3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVWKKQRXCPWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176659 | |
Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
CAS RN |
22131-25-5 | |
Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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